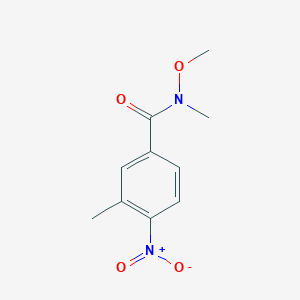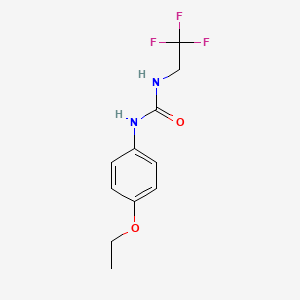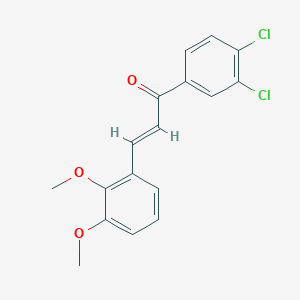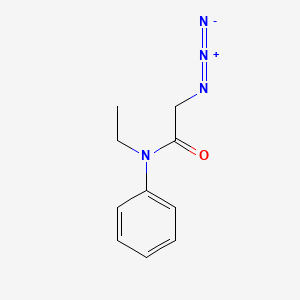![molecular formula C21H17ClN4O2 B2889050 3-{[(2-氯-6-乙氧基喹啉-3-基)亚甲基]氨基}-2-甲基-3,4-二氢喹唑啉-4-酮 CAS No. 1394810-30-0](/img/structure/B2889050.png)
3-{[(2-氯-6-乙氧基喹啉-3-基)亚甲基]氨基}-2-甲基-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of 2-chloroquinoline-3-carbaldehydes and other compounds . For example, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyridine ring . The substitution on the heterocyclic pyridine ring rather than the aromatic moiety often determines the biological activity of quinoline derivatives .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用
Antibacterial Activity
This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi, and Pseudomonas aeruginosa . The presence of the 2-chloroquinoline moiety is believed to contribute to this activity, making it a potential candidate for developing new antibacterial drugs.
Antimycobacterial Properties
The compound has also been evaluated for its antimycobacterial properties . It has displayed activity against the Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) ranging from 1.6 to 100 µg/mL . This suggests its potential use in treating tuberculosis, especially in cases where resistance to traditional medications is an issue.
Antifungal Effects
In addition to its antibacterial properties, this compound has exhibited antifungal effects . It has been active against fungi such as Aspergillus niger and Aspergillus flavus . This broad-spectrum antifungal activity indicates its possible application in treating fungal infections, which are becoming increasingly problematic due to resistance to existing antifungal agents.
Anti-inflammatory Potential
Compounds with the 2-chloroquinoline structure have been associated with anti-inflammatory effects . While specific studies on this compound’s anti-inflammatory potential are not detailed in the search results, its structural similarity to other anti-inflammatory agents suggests that it may possess such properties and warrants further investigation.
Antiparasitic Activity
The quinoline moiety is known for its antiparasitic activity . Although the search results do not provide direct evidence of this compound’s antiparasitic effects, its structural features are consistent with those of other quinoline-based antiparasitic drugs . This opens up avenues for research into its use against parasitic infections.
Role in Synthesis of Photosensitive Materials
Oximes and their derivatives, which are structurally related to this compound, are used as precursors in the synthesis of photosensitive materials . This suggests that the compound could play a role in the development of materials for photonic applications, such as in the creation of light-sensitive switches or sensors.
作用机制
- The compound interacts with its target through a process called transmetalation . In Suzuki–Miyaura (SM) coupling reactions, boron reagents (such as organoboron compounds) transfer their organic groups to palladium catalysts. This transfer involves the formation of a new Pd–C bond, resulting in the desired carbon–carbon bond formation .
Mode of Action
未来方向
The future directions in the research of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
属性
IUPAC Name |
3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXFAZXKBORHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)


![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)
![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)



![N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2888990.png)